molecular formula C13H15N5O4 B13434288 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine

2'-Deoxy-N-(3-oxo-1-propenyl)adenosine

Cat. No.: B13434288
M. Wt: 305.29 g/mol
InChI Key: YCTVDHFYRBOGFS-HFVMFMDWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-N-(3-oxo-1-propenyl)adenosine typically involves the modification of adenosine derivatives. One common method includes the reaction of 2’-deoxyadenosine with acrolein under controlled conditions to introduce the 3-oxo-1-propenyl group . The reaction is usually carried out in an organic solvent such as methanol or DMSO, with the reaction temperature maintained below 100°C to prevent decomposition.

Industrial Production Methods

While specific industrial production methods for 2’-Deoxy-N-(3-oxo-1-propenyl)adenosine are not widely documented, the process likely involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-N-(3-oxo-1-propenyl)adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various modified nucleosides with altered functional groups, which can be further utilized in biochemical studies and drug development .

Scientific Research Applications

2’-Deoxy-N-(3-oxo-1-propenyl)adenosine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.

    Biology: Investigated for its role in modulating nucleic acid interactions and enzyme activities.

    Medicine: Explored for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents

Mechanism of Action

The mechanism of action of 2’-Deoxy-N-(3-oxo-1-propenyl)adenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-N-(3-oxo-1-propenyl)adenosine is unique due to its specific structural modification, which imparts distinct biochemical properties. This uniqueness makes it a valuable tool for studying nucleic acid interactions and developing novel therapeutic agents .

Properties

Molecular Formula

C13H15N5O4

Molecular Weight

305.29 g/mol

IUPAC Name

(E)-3-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]prop-2-enal

InChI

InChI=1S/C13H15N5O4/c19-3-1-2-14-12-11-13(16-6-15-12)18(7-17-11)10-4-8(21)9(5-20)22-10/h1-3,6-10,20-21H,4-5H2,(H,14,15,16)/b2-1+/t8-,9+,10+/m0/s1

InChI Key

YCTVDHFYRBOGFS-HFVMFMDWSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N/C=C/C=O)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC=CC=O)CO)O

Origin of Product

United States

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